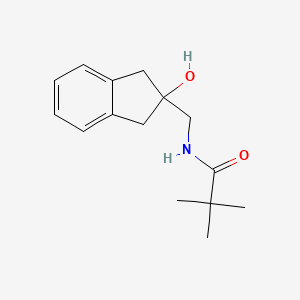

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-14(2,3)13(17)16-10-15(18)8-11-6-4-5-7-12(11)9-15/h4-7,18H,8-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFCLFXAFOTXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes would incorporate rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid at 35-40°C.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene moiety can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Indene derivatives: Compounds with similar indene structures but different functional groups.

Pivalamide derivatives: Compounds with the pivalamide group but different core structures.

Uniqueness

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide is unique due to the combination of the indene and pivalamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Q & A

Q. What are the optimal synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)pivalamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Key Steps :

- Precursor Selection : Start with 2-hydroxy-2,3-dihydro-1H-indene and pivaloyl chloride. Use a nucleophilic substitution or coupling reaction to attach the pivalamide group .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity. Evidence from similar pivalamide syntheses suggests DMF improves yield in amidation reactions .

- Catalysis : Employ coupling agents like EDCI/HOBt or DMAP to accelerate the reaction. For chiral center retention, use mild conditions (e.g., 0–5°C) .

- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for isolation. Monitor purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to confirm the indene backbone (δ 1.2–2.5 ppm for dihydro protons, δ 6.5–7.5 ppm for aromatic protons) and pivalamide group (singlet at δ 1.1 ppm for tert-butyl) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]+ ~290–300 Da) .

- Purity Analysis :

- HPLC-DAD : Use C18 columns with acetonitrile/water mobile phase; retention time consistency indicates purity .

- X-ray Crystallography : For absolute configuration determination if chiral centers are present .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Test against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Anti-inflammatory : Measure COX-1/COX-2 inhibition via ELISA .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Dose Range : Start at 1–100 µM; include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How should researchers address low synthetic yields or byproduct formation during scale-up?

Methodological Answer:

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted indene or hydrolyzed pivalamide). Adjust stoichiometry (1.2:1 pivaloyl chloride:indene) to minimize side reactions .

- Temperature Control : Implement flow chemistry for exothermic reactions to maintain consistent yields at larger scales .

- Catalyst Screening : Test alternative catalysts (e.g., Pd-based for coupling) or microwave-assisted synthesis to reduce reaction time .

Q. How can contradictory biological activity data across structural analogs be resolved?

Methodological Answer:

- Mechanistic Studies :

- SAR Analysis : Compare analogs with substituents on the indene ring (e.g., halogen vs. methyl groups) to identify critical pharmacophores .

- Target Engagement : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases) .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation as a cause of false negatives .

Q. What computational strategies are effective for predicting reactivity and optimizing synthesis?

Methodological Answer:

- In Silico Tools :

- Reaction Path Search : Use DFT (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for key steps (e.g., amide bond formation) .

- Machine Learning : Train models on existing pivalamide reaction data to predict optimal solvents/catalysts .

- Molecular Dynamics : Simulate solvent effects on reaction intermediates to guide solvent selection .

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA for baseline separation. Monitor enantiomeric excess (ee >98%) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pivalamide coupling .

- SFC (Supercritical Fluid Chromatography) : For faster separation with CO2/ethanol mobile phases .

Q. What protocols mitigate stability issues during storage or biological assays?

Methodological Answer:

- Stability Optimization :

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .

- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA for in vitro assays to minimize aggregation .

- Light Sensitivity : Conduct experiments under amber light if UV-Vis spectra indicate photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.